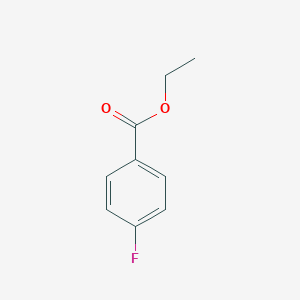

Ethyl 4-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPRJGKLMUDRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060006 | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-46-7 | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-fluorobenzoate from 4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-fluorobenzoate (B1226621) from 4-fluorobenzoic acid, with a focus on the widely utilized Fischer-Speier esterification method. This document offers detailed experimental protocols, quantitative data analysis, and a visual representation of the reaction pathway to support research and development in the chemical and pharmaceutical industries.

Introduction

Ethyl 4-fluorobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and bioavailability of target molecules. The most common and direct method for its preparation is the acid-catalyzed esterification of 4-fluorobenzoic acid with ethanol.

Synthesis Pathway: Fischer-Speier Esterification

The primary route for synthesizing this compound from 4-fluorobenzoic acid is the Fischer-Speier esterification. This reaction involves the treatment of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is often removed.[1][2][3]

The overall reaction is as follows:

4-Fluorobenzoic Acid + Ethanol ⇌ this compound + Water

The mechanism of the Fischer esterification involves several key steps[1][2][3]:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer from the oxonium ion to a second molecule of the alcohol.

-

Protonation of one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of water, a good leaving group, to form a resonance-stabilized carbocation.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound via Fischer esterification.

| Catalyst | Reactants | Reaction Time | Temperature | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | 4-fluorobenzoic acid (15g), Absolute Ethanol (60ml) | 7-8 hours | Reflux | 80% | [4][5] |

| Zinc(II) oxide Nanoparticles | 4-fluorobenzoic acid (5 mmol), Ethanol (5 mmol) | 2 hours | 95 °C | Not specified | [6] |

Experimental Protocols

Fischer Esterification using Sulfuric Acid Catalyst[4][5]

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

4-fluorobenzoic acid (15 g)

-

Absolute Ethanol (60 ml)

-

Concentrated Sulfuric Acid (H₂SO₄) (7.5 ml)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round bottom flask (250 ml)

-

Condenser

-

Heating mantle or hot plate

-

Separating funnel

-

Rotary evaporator

Procedure:

-

In a 250 ml round bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 ml of absolute ethanol.

-

Carefully add 7.5 ml of concentrated sulfuric acid to the solution while shaking.

-

Attach a condenser to the flask and reflux the mixture for 7-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

To neutralize the unreacted acid, add 5 ml of a 10% sodium carbonate solution.

-

Add chilled water to the mixture.

-

Transfer the solution to a separating funnel and add chloroform for extraction.

-

Adjust the pH to 9 by adding a 10% sodium carbonate solution.

-

Shake the separating funnel well and allow the layers to separate for approximately 20 minutes.

-

Collect the lower organic layer containing the ester.

-

Evaporate the chloroform using a rotary evaporator to obtain the liquid this compound.

Alternative Synthesis: Schiemann Reaction

While the primary focus of this guide is the synthesis from 4-fluorobenzoic acid, it is noteworthy that this compound can also be synthesized via the Schiemann reaction.[7][8] This method starts with ethyl p-aminobenzoate, which undergoes diazotization followed by fluorination using tetrafluoroboric acid.[7][9] The resulting diazonium salt is then thermally decomposed to yield this compound.[7][9] This multi-step process can achieve a yield of 75-78% for the intermediate diazonium tetrafluoroborate.[9]

Visualization of the Synthesis Pathway

The following diagram illustrates the Fischer esterification of 4-fluorobenzoic acid to this compound.

Caption: Fischer esterification of 4-fluorobenzoic acid.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 4-fluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluorobenzoate (B1226621) is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring an ethyl ester group and a fluorine atom on the benzene (B151609) ring, imparts desirable properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the fluorine atom can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a key component in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and characterization, and key applications of Ethyl 4-fluorobenzoate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | --INVALID-LINK-- |

| Melting Point | 25-27 °C | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Boiling Point | 210 °C (at 760 mmHg) | --INVALID-LINK--[3][4], --INVALID-LINK--[1][5] |

| Density | 1.146 g/mL at 25 °C | --INVALID-LINK--[3][4], --INVALID-LINK--[1][5] |

| Refractive Index (n20/D) | 1.486 | --INVALID-LINK--[3][4] |

| Solubility | Insoluble in water | --INVALID-LINK--[2] |

| Flash Point | 81 °C (177.8 °F) - closed cup | --INVALID-LINK--[6] |

| Storage Temperature | Room Temperature, sealed in a dry environment | --INVALID-LINK--[1][5] |

Chemical Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C9H9FO2 | --INVALID-LINK--, --INVALID-LINK--[3] |

| Molecular Weight | 168.16 g/mol | --INVALID-LINK--, --INVALID-LINK--[3] |

| CAS Number | 451-46-7 | --INVALID-LINK--, --INVALID-LINK--[3] |

| EC Number | 207-194-8 | --INVALID-LINK--[3] |

| InChI Key | UMPRJGKLMUDRHL-UHFFFAOYSA-N | --INVALID-LINK--[4] |

| SMILES | CCOC(=O)c1ccc(F)cc1 | --INVALID-LINK--[4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 4-fluorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

Materials:

-

4-fluorobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ethyl acetate (B1210297)

-

n-hexane

-

Round bottom flask (250ml)

-

Condenser

-

Heating mantle

-

Separatory funnel

-

TLC plates

-

UV lamp

Procedure:

-

In a 250ml round bottom flask, dissolve 15g of 4-fluorobenzoic acid in 60ml of absolute ethanol.[7]

-

Carefully add 7.5ml of concentrated sulfuric acid to the mixture while shaking.[7]

-

Attach a condenser to the flask and reflux the mixture for 7-8 hours.[7]

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

To neutralize any unreacted acid, add 5ml of a 10% sodium carbonate solution.[7]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure this compound.

Caption: Synthesis workflow for this compound via esterification.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus or attach it to the thermometer in a Thiele tube setup.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded temperature range is the melting point of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.[8]

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by a micro-boiling point method using a Thiele tube.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Place a small amount of the this compound liquid into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and immerse it in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.[9]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments in the molecule.

-

Aromatic Protons (Ar-H): Two signals are typically observed in the aromatic region (δ 7.0-8.2 ppm). The protons ortho to the fluorine atom will appear as a triplet, and the protons ortho to the ester group will appear as a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. A representative spectrum shows multiplets at δ 8.04-8.09 ppm and δ 7.08-7.14 ppm.[10]

-

Ethyl Group Protons (-CH₂CH₃):

-

Methylene (B1212753) Protons (-CH₂-): A quartet is observed around δ 4.38 ppm due to coupling with the three adjacent methyl protons.[10]

-

Methyl Protons (-CH₃): A triplet is observed around δ 1.40 ppm due to coupling with the two adjacent methylene protons.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal is observed in the downfield region, typically around δ 165 ppm.

-

Aromatic Carbons (Ar-C): Four distinct signals are expected in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant.

-

Ethyl Group Carbons (-CH₂CH₃):

-

Methylene Carbon (-CH₂-): A signal is observed around δ 61 ppm.

-

Methyl Carbon (-CH₃): A signal is observed in the upfield region, around δ 14 ppm.

-

IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is observed around 1720 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands are typically found in the region of 1300-1100 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple absorption bands are observed in the region of 1600-1450 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands are typically seen above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands are observed in the region of 3000-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is observed at m/z = 168, corresponding to the molecular weight of this compound.

-

Key Fragmentation Peaks: Common fragments include the loss of the ethoxy group (-OCH₂CH₃) resulting in a peak at m/z = 123 (C₇H₄FO⁺), and the loss of the ethyl group (-CH₂CH₃) leading to a peak at m/z = 139 (C₇H₄FO₂⁺). The base peak is often the fluorobenzoyl cation at m/z = 123.

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: It is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom can enhance the biological activity and pharmacokinetic properties of drug candidates. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[11]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, where the presence of fluorine can increase efficacy.[11]

-

Material Science: this compound is used in the production of specialty polymers and resins, contributing to improved thermal stability and chemical resistance.[11]

-

Organic Synthesis: It serves as a versatile building block for introducing the 4-fluorobenzoyl moiety into more complex molecules through reactions such as nucleophilic substitution and coupling reactions.[11]

Caption: Applications of this compound.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2][12]

-

Precautions:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] It is incompatible with strong acids, strong bases, and oxidizing agents.[12]

Conclusion

This compound is a commercially important chemical intermediate with a well-defined set of physical and chemical properties. Its utility in organic synthesis, particularly for the introduction of a fluorinated phenyl group, makes it an indispensable tool for researchers and professionals in drug discovery and material science. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory and in industrial applications.

References

- 1. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound(451-46-7) 1H NMR [m.chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. Synthesis process of ezetimibe intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. researchgate.net [researchgate.net]

Ethyl 4-fluorobenzoate: A Comprehensive Technical Guide

CAS Number: 451-46-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluorobenzoate (B1226621) is a versatile fluorinated aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique molecular structure, featuring a fluorine atom and an ethyl ester group on a benzene (B151609) ring, imparts desirable properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and lipophilicity of target molecules, which is of particular interest in drug design.[2] This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of Ethyl 4-fluorobenzoate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 451-46-7 | [4][5][6] |

| Molecular Formula | C9H9FO2 | [5][6] |

| Molecular Weight | 168.17 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [1] |

| Melting Point | 25-27 °C | [7][8] |

| Boiling Point | 210 °C (lit.) | [4][8] |

| 212-214 °C | [5] | |

| Density | 1.146 g/mL at 25 °C (lit.) | [4][8] |

| Refractive Index (n20/D) | 1.486 (lit.) | [4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |

| Solubility | Insoluble in water | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.04-8.09 (m, 2H), 7.08-7.14 (m, 2H), 4.38 (q, 2H, J = 7.0 Hz), 1.40 (t, 3H, J = 7.0 Hz) | [10] |

| ¹³C NMR | Full spectrum available | [11] |

| Mass Spectrum (electron ionization) | Available through the NIST WebBook | [12] |

| Infrared (IR) Spectrum | Available | [13] |

Synthesis

A common and well-established method for the synthesis of this compound is the Balz-Schiemann reaction, starting from Ethyl 4-aminobenzoate (B8803810).[14]

Experimental Protocol: Synthesis via Balz-Schiemann Reaction[15]

Materials:

-

Ethyl 4-aminobenzoate (165 g)

-

Hydrochloric acid (d 1.19; 204 ml)

-

Water (300 ml)

-

Sodium nitrite (B80452) (72.6 g of 95% purity)

-

Boric acid (68 g)

-

60% Hydrogen fluoride (B91410) (133 g) or 40% Hydrogen fluoride (200 g)

-

Methanol (300 ml)

-

Ether (200 ml)

-

Concentrated sulfuric acid (for drying)

Procedure:

-

Formation of the Diazonium Salt:

-

Warm Ethyl 4-aminobenzoate with hydrochloric acid and water on a water bath with shaking to form a paste of the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water while stirring, maintaining the temperature below 7 °C, until a weakly positive starch-iodide test is sustained for 10 minutes.

-

-

Preparation of Tetrafluoroboric Acid:

-

In a paraffin-coated or plastic beaker cooled in ice, dissolve boric acid in hydrogen fluoride, keeping the temperature below 25 °C.

-

-

Formation of the Diazonium Fluoroborate:

-

Add the cold tetrafluoroboric acid solution to the diazonium salt solution, maintaining the temperature below 10 °C.

-

Stir the mixture for an additional 20-30 minutes.

-

Filter the resulting diazonium fluoroborate paste.

-

Wash the precipitate successively with cold water, methanol, and ether.

-

Dry the product in a vacuum over concentrated sulfuric acid. This yields this compound diazonium tetrafluoroborate.

-

-

Thermal Decomposition:

-

Place portions of the dried diazonium fluoroborate in a large flask connected to a receiver.

-

Heat the salt from above with a luminous Bunsen flame to initiate decomposition, which then proceeds spontaneously.

-

Control the reaction by gentle heating if it slows down.

-

-

Purification:

-

The crude this compound is obtained in the reaction vessel and the receiver.

-

Dissolve the product in ether, filter, and remove the ether in vacuo.

-

Purify the final product by fractional distillation, collecting the fraction boiling at 105-106 °C/25 mm Hg or 210 °C.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 对氟苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. AB133389 | CAS 451-46-7 – abcr Gute Chemie [abcr.com]

- 8. This compound CAS#: 451-46-7 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzoic acid, 4-fluoro-, ethyl ester [webbook.nist.gov]

- 13. This compound(451-46-7) 1H NMR spectrum [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

Spectroscopic Analysis of Ethyl 4-fluorobenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-fluorobenzoate (B1226621), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for Ethyl 4-fluorobenzoate are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.04-8.09 | m | 2H (aromatic) | |

| 7.08-7.14 | m | 2H (aromatic) | |

| 4.38 | q | 7.0 | 2H (CH₂) |

| 1.40 | t | 7.0 | 3H (CH₃) |

Table 1: ¹H NMR Spectroscopic Data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (ester) |

| 165.0 (d, J=252.5 Hz) | C-F |

| 132.2 (d, J=9.2 Hz) | Ar-C |

| 126.5 (d, J=3.0 Hz) | Ar-C |

| 115.5 (d, J=22.0 Hz) | Ar-C |

| 61.2 | O-CH₂ |

| 14.3 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Assignment |

| 1726 | C=O stretch (α,β-unsaturated ester)[2] |

| 1300-1000 | C-O stretch[2] |

| ~1250 | C-F stretch |

| ~3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[3][4]

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 140 | ~60 | [M - C₂H₄]⁺ |

| 123 | ~80 | [M - OC₂H₅]⁺ |

| 95 | ~50 | [C₆H₄F]⁺ |

Table 4: Major Fragments in the EI Mass Spectrum of this compound.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker 400 MHz spectrometer or equivalent.[1]

-

Sample Preparation : The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1][5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[5]

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. For gas-phase IR, the sample is introduced into a gas cell.[3]

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a magnetic sector or quadrupole analyzer.[6]

-

Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : Electron ionization is performed at a standard electron energy of 70 eV.[6]

-

Data Acquisition : The mass spectrum is scanned over a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of Ethyl 4-fluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of ethyl 4-fluorobenzoate (B1226621) in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable and reproducible solubility data in their own laboratories.

Introduction

Ethyl 4-fluorobenzoate is a fluorinated aromatic ester with applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, formulation, and quality control. This guide outlines the standard experimental procedures for determining solid-liquid equilibrium, which is fundamental for tasks such as designing crystallization processes, selecting appropriate reaction solvents, and preparing formulations.

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. Researchers are encouraged to use the experimental protocols detailed in Section 3 to generate their own data. For accurate and comparative analysis, it is recommended to present the determined solubility in a structured format, as shown in the template below.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (K) | Mole Fraction (x) | Mass Fraction (w) | g / 100g of Solvent |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Other |

Note: Researchers should repeat measurements at various temperatures to understand the temperature dependence of solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the Isothermal Saturation Method and Gravimetric Analysis.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath (e.g., ±0.1 K accuracy)

-

Equilibrium vessel (e.g., jacketed glass reactor or sealed flasks)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g accuracy)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gas chromatograph)

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass or volume of the chosen organic solvent in the equilibrium vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in the temperature-controlled shaker or water bath set to the desired temperature. Stir the mixture vigorously to facilitate the dissolution process. The system should be allowed to equilibrate for a sufficient period (typically 12-24 hours) to ensure that the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.

-

Sampling: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a predetermined time (e.g., 2-4 hours) while maintaining the constant temperature.

-

Filtration: Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or further dissolution. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Analysis: Accurately weigh the collected filtrate. Dilute the sample with a suitable solvent if necessary and analyze the concentration of this compound using a calibrated analytical instrument.

-

Calculation: Based on the measured concentration and the mass of the solvent, calculate the solubility in the desired units (mole fraction, mass fraction, or g/100g of solvent).

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solid solute.

Materials and Equipment:

-

Same as the Isothermal Saturation Method, with the addition of:

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Equilibration and Sampling: Follow steps 1-4 of the Isothermal Saturation Method to obtain a filtered, saturated solution.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry container (e.g., a glass petri dish or evaporating dish). Transfer a known mass of the filtered saturated solution into the container and record the total mass.

-

Solvent Evaporation: Place the container with the solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred as it allows for lower evaporation temperatures.

-

Drying to a Constant Mass: Continue drying the sample until a constant mass is achieved. This is confirmed by periodically removing the container from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is complete when consecutive weighings show a negligible difference.

-

Calculation:

-

Mass of the solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of the solvent = (Mass of container + solution) - (Mass of container + residue)

-

Solubility (g / 100g of solvent) = (Mass of the solute / Mass of the solvent) * 100

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for solubility determination.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides researchers with the robust and validated experimental protocols necessary to determine this crucial physicochemical property. By following the detailed methodologies for the Isothermal Saturation Method and Gravimetric Analysis, scientists and drug development professionals can generate the high-quality data required for their research and development activities. The provided data table template encourages a standardized approach to recording and reporting these findings, facilitating easier comparison and interpretation across different studies.

Molecular structure and weight of Ethyl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure, weight, and physicochemical properties of Ethyl 4-fluorobenzoate (B1226621). It includes key experimental protocols for its synthesis and purification, presented in a clear and structured format to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Molecular Structure and Properties

Ethyl 4-fluorobenzoate is an aromatic ester characterized by a benzene (B151609) ring substituted with a fluorine atom at the para position and an ethyl ester group. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The fluorine atom can enhance biological activity and improve pharmacokinetic properties in derivative compounds.[1]

Below is a diagram representing the molecular structure of this compound.

References

A Technical Guide to High-Purity Ethyl 4-fluorobenzoate for Researchers and Drug Development Professionals

Introduction

Ethyl 4-fluorobenzoate (B1226621) (CAS No. 451-46-7) is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1][2] Its unique chemical properties, imparted by the presence of a fluorine atom on the benzene (B151609) ring, make it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1] For researchers, scientists, and drug development professionals, sourcing high-purity Ethyl 4-fluorobenzoate is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, its applications in drug development with a focus on kinase inhibitors and antiviral agents, and detailed experimental protocols.

Commercial Suppliers and Quantitative Data

A multitude of chemical suppliers offer this compound in varying grades of purity and quantities. The selection of a suitable supplier is a critical step in the research and development process, with considerations including purity, impurity profiles, available documentation (Certificate of Analysis, Safety Data Sheet), and scalability. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Product Number(s) | Purity Specification | Available Quantities | Key Data from Specifications/CoA |

| Sigma-Aldrich (Merck) | 102644 | ≥99% | 25 g, 100 g | Assay (GC): ≥99.0%, Refractive Index (20°C, 589 nm): 1.485-1.487, Appearance: Colorless to faintly yellow liquid.[3] |

| Thermo Scientific Chemicals | 146800050, 146801000 | ≥99% | 5 g, 25 g, 100 g | Assay (GC): ≥98.5%, Appearance: Colorless to light yellow low melting solid, Infrared Spectrum: Conforms to structure.[4][5] |

| Chem-Impex International | 00351 | ≥99% (GC) | 5g, 25g, 100g, 250g, 1kg | Purity (GC): ≥99%, Appearance: Colorless to pale yellow liquid or white crystalline solid.[6][7] |

| Tokyo Chemical Industry (TCI) | F0203 | >98.0% (GC) | 25 g, 100 g, 500 g | Assay (GC): >98.0%, Appearance: White or Colorless to Almost white or Almost colorless powder to lump to clear liquid.[8] |

| NINGBO INNO PHARMCHEM CO., LTD. | N/A | High-purity | Bulk quantities | Focus on pharmaceutical synthesis applications, emphasizing stringent quality control.[9] |

| Santa Cruz Biotechnology | sc-238421 | N/A | 25 g, 100 g | For research use only.[7] |

| Parchem | N/A | N/A | Bulk quantities | Provides typical product specifications including molecular weight and EINECS number.[4] |

| SENYI | N/A | >99% | Kilogram to Metric Ton | Appearance: Colorless liquid, Moisture Content: 0.001%, Impurity: 0.[5] |

Applications in Drug Development

The introduction of a fluorine atom into a drug candidate's molecular structure can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[9] this compound serves as a key starting material for introducing the 4-fluorobenzoyl moiety into a variety of pharmacologically active scaffolds.

Synthesis of Kinase Inhibitors: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][3][9][10][11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][11] Quinazolinone-based molecules are a prominent class of EGFR inhibitors, and this compound is a crucial precursor in their synthesis.[3][9][12][13][14][15][16]

The general synthetic strategy involves the conversion of this compound to 2-amino-5-fluorobenzoic acid, which then serves as the foundational building block for the quinazolinone core.[1][9]

Below is a diagram illustrating a generalized workflow for the synthesis of quinazolinone-based EGFR inhibitors starting from this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 4-fluorobenzoate (B1226621) (CAS No. 451-46-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.

Section 1: Chemical Identification and Properties

Ethyl 4-fluorobenzoate is a fluorinated aromatic compound that serves as a vital building block in organic synthesis.[1] Its unique properties make it an important intermediate in the production of various biologically active molecules.[1]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [1] |

| Boiling Point | 210 °C | [3][4] |

| Melting Point | 25-27 °C | [3] |

| Density | 1.146 g/mL at 25 °C | [3][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.486 | [3] |

| Solubility | Insoluble in water | [5] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5]

-

GHS Classification:

-

Signal Word: Warning[5]

-

Hazard Statements:

-

NFPA Ratings: Health: 2, Flammability: 1, Instability: 0[5]

Section 3: Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

-

Handling:

-

Storage:

Section 4: Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[8][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat.[8][9]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated or in case of insufficient ventilation, use a NIOSH-approved respirator.[8][9]

-

Foot Protection: Wear closed-toe shoes.[8]

Section 5: First Aid Measures

In case of exposure, follow these first aid procedures immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Remove all sources of ignition.[5]

-

Environmental Precautions: Should not be released into the environment.[5]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

Section 7: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

-

Specific Hazards: Combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5][10]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]

Section 8: Stability and Reactivity

-

Reactivity: No information available.[5]

-

Chemical Stability: Stable under normal conditions.[5]

-

Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[5]

-

Incompatible Materials: Strong acids, strong bases, and oxidizing agents.[5]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).[5]

Section 9: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available information is based on its classification as an irritant.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: No information available.[5]

-

Germ Cell Mutagenicity: No information available.

-

Carcinogenicity: No information available.[5]

-

Reproductive Toxicity: No information available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[5]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available in the searched literature. The following is a generalized workflow for handling a chemical spill, based on established safety guidelines.

Workflow for Handling a Chemical Spill

Caption: General workflow for responding to a chemical spill.

Disclaimer

This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All personnel handling this compound should be thoroughly trained in its hazards and safe handling procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 对氟苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 451-46-7 [m.chemicalbook.com]

- 4. This compound | 451-46-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

Thermal Stability and Decomposition of Ethyl 4-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Ethyl 4-fluorobenzoate (B1226621). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, studies on analogous aromatic esters, and established principles of thermal analysis. The content herein is intended to provide a robust framework for understanding the thermal behavior of Ethyl 4-fluorobenzoate in research and development settings.

Executive Summary

Physicochemical and Thermal Properties

A summary of the known physical and general thermal properties of this compound is presented in Table 1. This data is critical for handling and for designing thermal analysis experiments.

Table 1: Physicochemical and General Thermal Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Boiling Point | 210 °C |

| Melting Point | 25-27 °C |

| Flash Point | 81 °C (closed cup)[1] |

| Density | 1.146 g/mL at 25 °C[1] |

| General Stability | Stable under normal conditions.[2] |

| Conditions to Avoid | Excess heat, open flames, and sources of ignition.[2] |

| Incompatible Materials | Strong acids, strong bases, and oxidizing agents.[2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂)[2] |

Thermal Decomposition Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available in the reviewed literature, the thermal decomposition of structurally similar ethyl benzoates has been studied.

Predicted Decomposition Pathway

Based on pyrolysis studies of ortho-substituted ethyl benzoates, the primary thermal decomposition of this compound is expected to proceed via a unimolecular elimination reaction.[2][3] This reaction involves a cyclic transition state, leading to the formation of 4-fluorobenzoic acid and ethylene.

At higher temperatures, the resulting 4-fluorobenzoic acid would likely undergo further decomposition, yielding carbon monoxide (CO) and carbon dioxide (CO₂), as indicated in safety data sheets.[2]

Caption: Predicted thermal decomposition pathway of this compound.

Expected Quantitative Thermal Analysis Data

Based on studies of various aromatic esters, the onset of thermal decomposition for this compound is anticipated to be significantly above its boiling point. A generalized summary of expected, though unconfirmed, thermal analysis data is presented in Table 2. Researchers should verify these values experimentally.

Table 2: Postulated Quantitative Thermal Analysis Data for this compound

| Parameter | Expected Range/Value | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | > 250 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | > 300 °C | TGA/DTG |

| Enthalpy of Decomposition (ΔHd) | Endothermic/Exothermic (requires experimental determination) | DSC |

Experimental Protocols

For researchers intending to perform thermal analysis on this compound, the following generalized protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air, to study oxidative decomposition) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature is determined from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and enthalpy of any thermal transitions, including decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting and boiling points are identified as the onset of the respective endothermic peaks. The enthalpy of transitions is calculated by integrating the area under the peaks.

Caption: Generalized experimental workflow for thermal analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-1 mg) of this compound into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: A temperature determined from TGA data to be in the decomposition range (e.g., 500 °C).

-

Carrier Gas: Helium.

-

GC Column: A suitable capillary column for separating aromatic compounds and small volatile molecules (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Temperature Program: An appropriate temperature program to separate the expected products (e.g., hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

MS Detection: Scan a mass range of m/z 10-300.

-

-

Data Analysis: Identify the eluting compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be inferred from the behavior of analogous aromatic esters. The primary decomposition pathway is expected to yield 4-fluorobenzoic acid and ethylene, with further decomposition to CO and CO₂ at elevated temperatures. The provided experimental protocols offer a robust starting point for researchers to obtain specific quantitative data for this compound. It is strongly recommended that these experimental investigations be conducted to ensure safe and optimized use of this compound in any application where thermal stress is a factor.

References

The Pivotal Role of Ethyl 4-fluorobenzoate as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-fluorobenzoate (B1226621) is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and material science industries. Its unique molecular structure, featuring a fluorine atom and an ester functional group on an aromatic ring, imparts desirable properties to a wide range of synthesized compounds. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in drug design.[1][2] This technical guide provides an in-depth overview of the synthesis, key reactions, and diverse applications of ethyl 4-fluorobenzoate, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid or a low-melting solid at room temperature.[3][4] A comprehensive summary of its physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 451-46-7 | [3] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [3] |

| Melting Point | 25-27 °C | [5] |

| Boiling Point | 210 °C (lit.) | [6] |

| Density | 1.146 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.486 (lit.) | [6] |

| Flash Point | 81 °C (closed cup) | [5] |

| Solubility | Soluble in common organic solvents. |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | δ (ppm): 8.04-8.09 (m, 2H, Ar-H ortho to C=O), 7.08-7.14 (m, 2H, Ar-H ortho to F), 4.38 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.0 Hz, 3H, -OCH₂CH₃). | [7] |

| ¹³C NMR | δ (ppm): ~165 (C=O), | |

| IR (cm⁻¹) | ~1720 (C=O stretch), ~1605 (C=C aromatic stretch), ~1275, ~1110 (C-O stretch). | [8] |

| Mass Spec (EI) | m/z (%): 168 (M⁺), 140, 123, 95. | [9] |

Synthesis of this compound

This compound can be synthesized through several routes, with the Schiemann reaction being a classic and effective method. This involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluorine source.

Experimental Protocol: Synthesis via Schiemann Reaction

This protocol details the synthesis of this compound from ethyl 4-aminobenzoate (B8803810).[10]

Materials:

-

Ethyl 4-aminobenzoate

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Boric acid

-

Hydrofluoric acid (60%)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization:

-

In a suitable vessel, warm a mixture of ethyl 4-aminobenzoate (165 g), concentrated hydrochloric acid (204 mL), and water (300 mL) on a water bath with shaking to form a paste of the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (72.6 g in a minimal amount of water) with stirring, maintaining the temperature below 7 °C, until a persistent positive test on starch-iodide paper is achieved.

-

-

Formation of Diazonium Fluoroborate:

-

In a separate paraffin-coated or plastic beaker, dissolve boric acid (68 g) in 60% hydrofluoric acid (133 g) while cooling in an ice bath to keep the temperature below 25 °C.

-

Add the cold tetrafluoroboric acid solution to the diazonium salt solution, keeping the temperature below 10 °C.

-

Stir the resulting thick paste for an additional 20-30 minutes.

-

-

Isolation of the Intermediate:

-

Filter the precipitated diazonium fluoroborate and wash successively with cold water (300 mL), methanol (300 mL), and diethyl ether (200 mL).

-

Dry the solid under vacuum over concentrated sulfuric acid. This yields this compound diazonium tetrafluoroborate (B81430) (yield: 75-78%).

-

-

Thermal Decomposition:

-

Place the completely dry diazonium fluoroborate in a large flask connected to a receiving flask. Caution: The salt must be thoroughly dry to avoid resinification.

-

Heat the flask from above with a luminous Bunsen flame to initiate the decomposition, which will then proceed spontaneously.

-

-

Purification:

-

The crude this compound is collected in the reaction and receiving flasks.

-

Dissolve the product in diethyl ether, filter, and remove the ether under reduced pressure.

-

Purify the final product by fractional distillation (b.p. 105-106 °C / 25 mm).

-

Key Reactions of this compound as a Chemical Intermediate

This compound serves as a versatile precursor in various organic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the ester group and the fluorine atom activates the aromatic ring towards nucleophilic attack, primarily at the para-position to the ester.

Experimental Protocol: Synthesis of 4-Fluorobenzohydrazide

This protocol describes the conversion of this compound to 4-fluorobenzohydrazide, a key intermediate for the synthesis of various heterocyclic compounds with potential biological activity.[11]

Materials:

-

This compound

-

Absolute ethanol (B145695)

Procedure:

-

In a round-bottom flask, combine this compound (12.5 mL), absolute ethanol (50 mL), and hydrazine hydrate (37.5 mL).

-

Cover the flask and stir the mixture at room temperature for 12-15 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (B1210297) as the mobile phase.

-

Upon completion, add n-hexane to precipitate the solid product.

-

Filter the solid, wash with a small amount of cold ethanol, and dry to obtain 4-fluorobenzohydrazide.

Cross-Coupling Reactions

While the C-F bond is generally strong, specialized catalytic systems can facilitate cross-coupling reactions. However, it is more common to use derivatives where the fluorine is retained and another part of the molecule is functionalized for coupling. For instance, a bromo-substituted analog can be used in Suzuki-Miyaura coupling.

Ester Group Transformations

The ester group of this compound can be readily transformed into other functional groups such as amides, carboxylic acids (via hydrolysis), and alcohols (via reduction).

Applications of this compound

Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of a fluorine atom can significantly improve a drug's pharmacokinetic profile.[3] It is particularly used in the development of anti-inflammatory and analgesic drugs.[2][3]

Signaling Pathway Example: Inhibition of Cyclooxygenase (COX) Enzymes

Agrochemical Synthesis

In the agrochemical industry, this compound is used in the formulation of herbicides, insecticides, and fungicides.[3][4] The fluorine atom can enhance the efficacy and reduce the environmental impact of these products.[3]

Material Science

This compound and its derivatives are employed in the synthesis of specialty polymers and liquid crystals.[3][5] The polarity and rigidity imparted by the fluorinated aromatic ring are beneficial for creating materials with specific thermal and electronic properties.[3]

Experimental Workflow: Synthesis of Liquid Crystals

The synthesis of liquid crystals often involves multi-step reactions to build a molecule with a rigid core and flexible tails. This compound can serve as a starting material for the rigid core.

Table 3: Phase Transition Temperatures of Example Liquid Crystals Derived from Fluorinated Benzoic Acids

| Compound Structure | Phase Transition Temperatures (°C) | Reference |

| Example LC 1 | C 54 SmB 84 I | [12] |

| Example LC 2 | Tg -70 SmB 82 I | [12] |

| C: Crystal, SmB: Smectic B, I: Isotropic, Tg: Glass transition |

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its unique combination of a reactive ester group and the influential fluorine atom provides a versatile platform for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The synthetic routes and reactions detailed in this guide offer a practical framework for researchers and professionals to harness the potential of this valuable chemical building block. The continued exploration of its reactivity and applications is expected to drive further innovation across various scientific disciplines.

References

- 1. This compound(451-46-7) 13C NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. escholarship.org [escholarship.org]

- 8. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-fluoro-, ethyl ester [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 12. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis

Introduction

Ethyl 4-fluorobenzoate (B1226621) (CAS No. 451-46-7) is a pivotal chemical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] As a versatile building block, this compound is characterized by its aromatic structure and a strategically placed fluorine atom, making it invaluable in drug development and research.[2] The presence of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity—all critical parameters in modern drug design.[1] This document provides detailed application notes and experimental protocols for the use of ethyl 4-fluorobenzoate in key pharmaceutical synthesis reactions.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 451-46-7 | [1] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.16 g/mol | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 210 °C | [3] |

| Density | 1.146 g/mL at 25 °C | |

| Refractive Index | n20/D 1.486 | |

| Flash Point | 81 °C | [3] |

| Purity | Typically ≥99% | [3] |

Core Applications & Methodologies

This compound's ester group provides a reactive site for various chemical modifications, enabling chemists to construct the sophisticated molecular architectures required for novel therapeutic agents.[1] Its stability and reactivity make it an ideal substrate for reactions such as nucleophilic substitutions and coupling reactions.[2]

Amide Bond Formation

The formation of an amide bond is one of the most important reactions in pharmaceutical chemistry, as the amide functional group is present in a vast number of commercial drugs.[4] this compound can be converted to N-substituted amides either by direct aminolysis or, more commonly, by first hydrolyzing it to 4-fluorobenzoic acid, which is then activated and coupled with a desired amine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for creating biaryl compounds that are common motifs in medicinal chemistry.[5] While challenging due to the strength of the C-F bond, specialized palladium catalysts can be used. Typically, the this compound is first hydrolyzed to 4-fluorobenzoic acid, which then serves as the substrate.

Synthesis of Bioactive Heterocycles

This compound is a precursor for various heterocyclic compounds with potential antimicrobial activity.[6] A key intermediate is 4-fluorobenzohydrazide, formed through the reaction of the ester with hydrazine (B178648) hydrate (B1144303). This hydrazide can then be used to synthesize a range of derivatives, such as hydrazones.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzohydrazide from this compound

This protocol is adapted from the synthesis of hydrazides from esters.[6]

Materials:

-

This compound (1 equivalent)

-

Absolute Ethanol (B145695)

-

Hydrazine hydrate (3 equivalents)

-

Round bottom flask (250 mL)

-

Hot plate with magnetic stirrer

-

n-Hexane

Procedure:

-

Combine the this compound (e.g., 12.5 mL), absolute ethanol (50 mL), and hydrazine hydrate (37.5 mL) in a 250 mL round bottom flask. The recommended ratio is approximately 1:4:3 (ester:ethanol:hydrazine).[6]

-

Cover the flask (e.g., with aluminum foil) and place it on a hot plate.

-

Stir the mixture for 12-15 hours. The reaction progress can be monitored by the appearance of a solid product.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (B1210297).[6]

-

Once the reaction is complete, add n-hexane to precipitate the product.

-